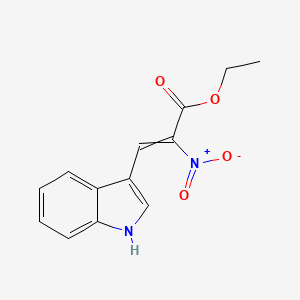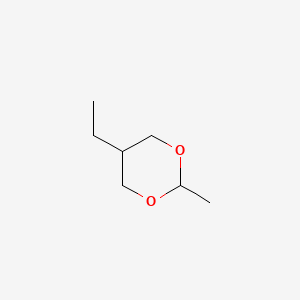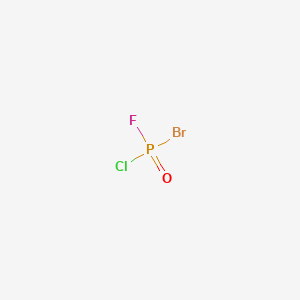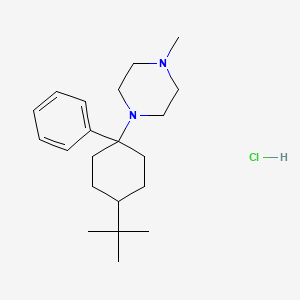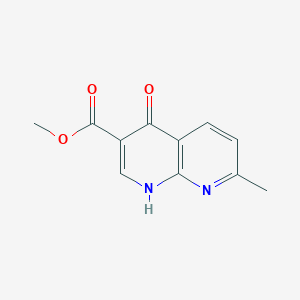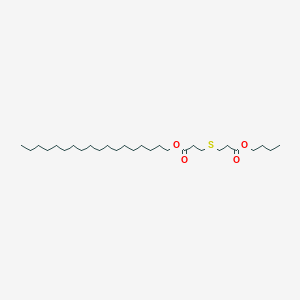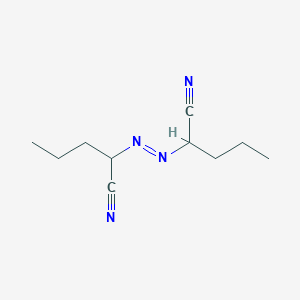
Pentanenitrile, 2,2'-azobis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Pentanenitrile, 2,2’-azobis- involves the reaction of 2-amino-2,4-dimethylpentanenitrile with a metal hypochlorite in the presence of water and a mixture of quaternary ammonium surface-active compounds and ionic bromide. The reaction is typically carried out at temperatures ranging from -10°C to 30°C . The process involves several steps:
Reaction of 2-amino-2,4-dimethylpentanenitrile with metal hypochlorite: This step produces the desired azonitrile compound.
Use of quaternary ammonium compounds and ionic bromide: These compounds improve the filtering and drying characteristics of the product.
Temperature control: Maintaining the reaction temperature within the specified range is crucial for optimal yield and purity.
Analyse Des Réactions Chimiques
Pentanenitrile, 2,2’-azobis- undergoes various chemical reactions, primarily involving the generation of free radicals. Some key reactions include:
Decomposition: Upon heating or exposure to light, the compound decomposes to form cyanoisopropyl radicals.
Radical polymerization: The generated radicals can initiate polymerization reactions, making the compound valuable in the synthesis of polymers.
Thermal degradation: The compound’s thermal stability and degradation behavior have been studied under different conditions, including aerobic and anaerobic environments.
Applications De Recherche Scientifique
Pentanenitrile, 2,2’-azobis- has several scientific research applications, including:
Polymer synthesis: It is widely used as a free radical initiator in the production of various polymers, such as polyvinyl chloride and polyacrylonitrile.
Nanoparticle synthesis: The compound is used in the preparation of polymeric and hybrid inorganic-organic nanoparticles.
Thermal stability studies: Researchers study its thermal stability and degradation kinetics to understand its behavior under different conditions.
Biological research: It has been used to enhance caspase-dependent apoptosis induced by hyperthermia.
Mécanisme D'action
The mechanism of action of Pentanenitrile, 2,2’-azobis- involves the generation of free radicals upon decomposition. These radicals can initiate various chemical reactions, particularly polymerization. The compound enhances caspase-dependent apoptosis by generating free radicals that interact with cellular components .
Comparaison Avec Des Composés Similaires
Pentanenitrile, 2,2’-azobis- is similar to other azo initiators, such as 2,2’-azobis(2-methylbutyronitrile) and 1,1’-azobis(cyclohexanecarbonitrile). it has unique properties that make it suitable for specific applications:
Thermal stability: It has distinct thermal stability characteristics compared to other azo initiators.
Radical generation: The cyanoisopropyl radicals generated upon decomposition are particularly effective in initiating polymerization reactions.
Applications: Its use in nanoparticle synthesis and biological research sets it apart from other similar compounds
Similar compounds include:
- 2,2’-azobis(2-methylbutyronitrile)
- 1,1’-azobis(cyclohexanecarbonitrile)
- 2,2’-azobis(2,4-dimethyl-4-methoxypentanenitrile)
Propriétés
Numéro CAS |
22909-93-9 |
|---|---|
Formule moléculaire |
C10H16N4 |
Poids moléculaire |
192.26 g/mol |
Nom IUPAC |
2-(1-cyanobutyldiazenyl)pentanenitrile |
InChI |
InChI=1S/C10H16N4/c1-3-5-9(7-11)13-14-10(8-12)6-4-2/h9-10H,3-6H2,1-2H3 |
Clé InChI |
WDHFRWNUJIDVAZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C#N)N=NC(CCC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


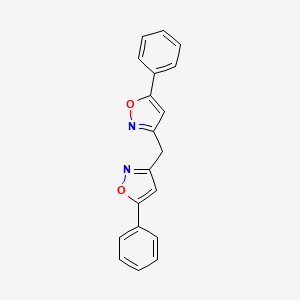


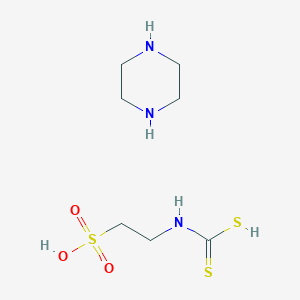
![6-hydroxy-4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dione](/img/structure/B14703958.png)

